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Compound of Interest

Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845

Introduction

(+)-Lentiginosine is a naturally occurring indolizidine alkaloid that exhibits potent inhibitory
activity against amyloglucosidase. Its intriguing biological profile and unique bicyclic structure
have made it a compelling target for synthetic chemists. This application note details a
synthetic strategy for (+)-lentiginosine that utilizes tert-Butyl N,N-diallylcarbamate as a key
starting material. The synthetic route hinges on a crucial ring-closing metathesis (RCM)
reaction to construct the core pyrrolidine ring, followed by functional group manipulations to
complete the synthesis of the natural product. tert-Butyl N,N-diallylcarbamate serves as a
versatile precursor, allowing for the efficient installation of the necessary nitrogen-containing
heterocyclic core.

Core Principles
The overall synthetic strategy involves three main stages:

» Boc Protection and Dihydroxylation: Diallylamine is first protected with a tert-butoxycarbonyl
(Boc) group to yield tert-Butyl N,N-diallylcarbamate. This protected intermediate then
undergoes stereoselective dihydroxylation to introduce the required hydroxyl groups.

e Ring-Closing Metathesis (RCM): The dihydroxylated diallylcarbamate is subjected to RCM
using a Grubbs catalyst to form the five-membered pyrrolidine ring, a key structural feature

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b115845?utm_src=pdf-interest
https://www.benchchem.com/product/b115845?utm_src=pdf-body
https://www.benchchem.com/product/b115845?utm_src=pdf-body
https://www.benchchem.com/product/b115845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

of lentiginosine.

o Deprotection and Cyclization: Finally, removal of the Boc protecting group and subsequent
intramolecular cyclization affords the target natural product, (+)-lentiginosine.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields
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Experimental Protocols

1. Synthesis of tert-Butyl N,N-diallylcarbamate (Boc Protection)

o Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)20), Dichloromethane (CH2Clz),
Saturated aqueous sodium bicarbonate (NaHCOs), Brine, Anhydrous magnesium sulfate
(MgSO0a).

e Procedure:

o To a solution of diallylamine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add di-tert-butyl
dicarbonate (1.1 eq) portion-wise.

o Allow the reaction mixture to warm to room temperature and stir for 12 hours.
o Quench the reaction with saturated aqueous NaHCO:s.
o Separate the organic layer and wash with brine.

o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure.

o The crude product is purified by flash column chromatography on silica gel (Eluent:
Hexanes/Ethyl Acetate = 9:1) to afford tert-Butyl N,N-diallylcarbamate as a colorless oil.

2. Synthesis of tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (Asymmetric
Dihydroxylation)

o Materials:tert-Butyl N,N-diallylcarbamate, AD-mix-3, Methanesulfonamide (MeSO2NH3),
tert-Butanol (t--BuOH), Water, Sodium sulfite (Na2SOs), Ethyl acetate.

e Procedure:

o To a vigorously stirred mixture of AD-mix-3 (1.4 g per mmol of olefin) and MeSOz2NHz (1.0
eq) in t-BuOH/H20 (1:1, 0.1 M) at 0 °C, add tert-Butyl N,N-diallylcarbamate (1.0 eq).

o Stir the reaction mixture at 0 °C for 24 hours.
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o Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

o Extract the mixture with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (Eluent:
Hexanes/Ethyl Acetate = 1:1) to yield the diol as a white solid.

3. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (Ring-
Closing Metathesis)

o Materials:tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd
Generation), Dichloromethane (CH2Cl2).

e Procedure:

o Dissolve tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (1.0 eq) in anhydrous and
degassed dichloromethane (0.01 M).

o Add Grubbs' Catalyst (2nd Generation) (5 mol%).

o Reflux the reaction mixture under an argon atmosphere for 4 hours.

o Cool the mixture to room temperature and concentrate under reduced pressure.

o Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl Acetate) to
give the desired cyclized product.

4. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (Hydrogenation)

o Materials:tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, Palladium
on carbon (10% Pd/C), Methanol (MeOH).

e Procedure:
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o To a solution of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0
eq) in methanol (0.1 M), add 10% Pd/C (10 mol%).

o Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.

o Filter the reaction mixture through a pad of Celite and concentrate the filtrate under
reduced pressure to obtain the product, which is used in the next step without further
purification.

5. Synthesis of (+)-Lentiginosine (Boc Deprotection and Cyclization)

o Materials:tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic acid
(TFA), Dichloromethane (CH2Cl2), Saturated aqueous sodium bicarbonate (NaHCO3).

e Procedure:

o Dissolve tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq) in
dichloromethane (0.1 M).

o Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

o Stir the reaction mixture at room temperature for 2 hours.

o Carefully neutralize the reaction with saturated aqueous NaHCOs.
o Extract the aqueous layer with dichloromethane.

o Dry the combined organic layers over anhydrous MgSOa, filter, and concentrate under
reduced pressure.

o The crude product is purified by recrystallization or column chromatography on silica gel
(Eluent: Dichloromethane/Methanol = 9:1) to afford (+)-Lentiginosine.

Mandatory Visualization
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Asymmetric Deprotection &
Boc Protection Dihydroxylation Cyclization
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Start:
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Step 1: Boc Protection
- Add (Boc)20
- Stir 12h

‘Workup:
- Quench with NaHCOs
- Extract with CH2Clz
- Dry and Concentrate

Purification:
Column Chromatography

Step 2: Dihydroxylation
- AD-mix-B
- Stir 24h at 0°C

Workup:
- Quench with Na2SOs
- Extract with EtOAc
- Dry and Concentrate

Purification:
Column Chromatography

Step 3: RCM
- Grubbs' Catalyst
- Reflux 4h

Workup:
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Purification:
Column Chromatography

Step 4: Hydrogenation
- Hz, Pd/C
- Stir 12h

Workup:
- Filter through Celite
- Concentrate

Step 5: Deprotection
-TFA
- Stir 2h

Workup:
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- Extract with CH2Cl2
- Dry and Concentrate
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End Product:
(+)-Lentiginosine
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 To cite this document: BenchChem. [Application Notes: Synthesis of (+)-Lentiginosine Using
tert-Butyl N,N-diallylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115845#role-of-tert-butyl-n-n-diallylcarbamate-in-
natural-product-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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